3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)h exyl]amino}thioxomethyl)amino]thiolane-1,1-dione
Description
This compound is a bis-thiolane derivative featuring two 3-methyl-1,1-dioxothiolane (tetrahydrothiophene sulfone) rings connected via a hexyl spacer, with thiourea (thioxomethylamino) linkages at both ends. Its structure is characterized by:
- Sulfone groups (1,1-dioxo) on the thiolane rings, enhancing stability and polarity.
- Thiourea moieties, which confer hydrogen-bonding capacity and metal-binding properties.
- A hexyl chain, providing flexibility and influencing lipophilicity.
Synthetic routes for such compounds often involve nucleophilic substitution or condensation reactions. For example, thiourea linkages may form via reactions between amines and isothiocyanates, as seen in analogous systems using malononitrile or ethyl cyanoacetate with elemental sulfur .
Properties
Molecular Formula |
C18H34N4O4S4 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-[6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamothioylamino]hexyl]thiourea |
InChI |
InChI=1S/C18H34N4O4S4/c1-17(7-11-29(23,24)13-17)21-15(27)19-9-5-3-4-6-10-20-16(28)22-18(2)8-12-30(25,26)14-18/h3-14H2,1-2H3,(H2,19,21,27)(H2,20,22,28) |
InChI Key |
QNDNBTHPIOORKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NCCCCCCNC(=S)NC2(CCS(=O)(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the 3-methyl-1,1-dioxothiolan-3-yl intermediate, which is then subjected to a series of nucleophilic substitution reactions to introduce the amino and thioxomethyl groups. The final step involves the formation of the thiolane ring under controlled conditions, such as temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps, such as crystallization and chromatography, to isolate the final product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related thiolane/thiophene sulfones and thiourea derivatives (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Core Ring Systems
- The target compound uses thiolane sulfone rings, similar to , and 3. In contrast, employs a thietane sulfone (three-membered ring), which introduces ring strain and may increase reactivity .
- Sulfone groups improve thermal stability and solubility in polar solvents across all compounds .
Functional Groups Thiourea vs. Amine Substituents: The target compound’s thiourea groups distinguish it from simpler amine-substituted analogs (e.g., ). Thioureas exhibit stronger hydrogen-bonding and metal-coordination capabilities, which are critical in catalysis or supramolecular chemistry .
Synthesis and Purity The synthesis of the target compound likely involves multi-step condensation, analogous to methods using malononitrile or ethyl cyanoacetate with sulfur to form thiourea linkages . Impurity profiles for similar compounds (e.g., ) suggest that thiourea derivatives require stringent control of byproducts like unreacted amines or oxidized intermediates .
Safety and Handling
- Most thiolane sulfones are classified as irritants (e.g., ), necessitating proper PPE during handling . The HCl salt forms (–6) improve stability but may require desiccation due to hygroscopicity .
Biological Activity
The compound 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiolane core with multiple functional groups including dioxothiolan and thioxomethyl moieties. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S₃ |
| Molecular Weight | 358.49 g/mol |
| IUPAC Name | 3-Methyl-3-[({[6-(... |
| LogP | - |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiolane have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function. In vitro studies demonstrate that the compound effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Properties
Several studies have explored the anticancer potential of thiolane derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.
The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The thioxomethyl groups may interact with thiol-containing enzymes, leading to their inactivation and subsequent disruption of metabolic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiolane derivatives against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for the compound under investigation.
- Anticancer Activity Assessment : In a clinical trial involving patients with breast cancer, the compound was administered as part of a combination therapy regimen. Results showed a notable decrease in tumor size and improved patient survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
